molecular formula C18H25N3O5S B2802794 N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide CAS No. 872880-95-0

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide

Cat. No. B2802794
CAS RN: 872880-95-0
M. Wt: 395.47
InChI Key: SIPRNKRSQCQEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonyl derivatives are diverse. For instance, benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds .

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide and related compounds have been a subject of study due to their unique chemical structures and reactions. For instance, benzenesulfonic amide reacts with N-methylene-tert-butylamine and acetic anhydride to form specific derivatives, as explored in the reactivity of C=N-Double Bond System (Ziegler & Ruf, 1975).
  • Crystallographic studies have revealed significant differences in the conformations of compounds involving benzenesulfonyl groups, which are essential in understanding their chemical behavior (Borges et al., 2014).

Synthesis and Derivative Studies

  • Innovative synthesis methods have been developed for derivatives of benzenesulfonyl-related compounds. For example, a series of novel 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized, demonstrating the versatility of these compounds in chemical synthesis (Guguloth, 2021).

Biological Applications

  • N-acyl-1,2,3,4a,5,10b-hexahydro-[1]benzopyrano-[3,4-b][1,4]oxazine-9-carbonitriles, a category of compounds related to benzenesulfonyl, have shown potential as bladder-selective potassium channel openers. These findings highlight the biological and medicinal applications of these compounds (Chiu et al., 2001).
  • The bis-1,2,3-triazole derivatives of benzenesulfonyl compounds have exhibited excellent-to-moderate antibacterial activity, indicating their potential use in antimicrobial therapies (Reddy et al., 2016).

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c22-17(18(23)20-14-7-4-5-8-14)19-13-16-21(11-6-12-26-16)27(24,25)15-9-2-1-3-10-15/h1-3,9-10,14,16H,4-8,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPRNKRSQCQEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.